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Compound of Interest
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Cat. No.: B1256055 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the core physicochemical

properties, biological signaling pathways, and relevant experimental methodologies for 1-
Deoxysphingosine. This atypical sphingolipid is of increasing interest in the scientific

community due to its association with various pathological conditions, including hereditary

sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and chemotherapy-induced

peripheral neuropathy.

Physicochemical Properties of 1-Deoxysphingosine
1-Deoxysphingosine (deoxySO) is a class of atypical sphingolipids that lack the C1 hydroxyl

group characteristic of canonical sphingolipids like sphingosine. This structural difference is

fundamental to their metabolic fate and biological activity. They are formed when the enzyme

serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine as a substrate.[1] The

absence of the C1-OH group prevents their degradation through the canonical sphingolipid

catabolic pathway, leading to their accumulation and associated cytotoxicity.[2]

Data on the physicochemical properties of 1-Deoxysphingosine and its saturated counterpart,

1-Deoxysphinganine, are summarized below. It is important to note the existence of different

isomers of 1-Deoxysphingosine, primarily differing in the position and configuration of the
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double bond. The native form has been identified as having a cis (Z) double bond at position

14, while the commercially available synthetic standard often has a trans (E) double bond at

position 4.[2][3]

Property

1-
Deoxysphingosine
(m18:1(14Z)) -
Native Form

1-
Deoxysphingosine
(m18:1(4E)) -
Synthetic

1-
Deoxysphinganine
(m18:0) - Saturated
Form

Molecular Formula C₁₈H₃₇NO[4] C₁₈H₃₇NO[5] C₁₈H₃₉NO[1]

Molecular Weight 283.5 g/mol [4] 283.5 g/mol [5] 285.5 g/mol [1]

CAS Number 2190487-94-4[4] 193222-34-3[5] 196497-48-0[1]

Appearance - Powder Crystalline solid

Melting Point Data not available Data not available Data not available

Boiling Point Data not available Data not available Data not available

pKa Data not available Data not available Data not available

Solubility

DMF: 10

mg/mlDMSO: 2

mg/mlEthanol:

miscible[4]

DMF: 10

mg/mlDMSO: 2

mg/mlEthanol:

miscible[5]

DMF: 10

mg/mlDMSO: 2

mg/mlEthanol:

miscible

Stability ≥ 2 years at -20°C[4] ≥ 1 year at -20°C[6] ≥ 4 years at -20°C

Storage Temperature -20°C[4] -20°C -20°C

Signaling Pathways of 1-Deoxysphingosine
The accumulation of 1-deoxysphingolipids has been linked to several pathological signaling

cascades, primarily exerting neurotoxic and cytotoxic effects. Key pathways identified include

the induction of endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and modulation

of nuclear hormone receptor activity.

Neurotoxicity and Cytotoxicity Pathways
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1-Deoxysphingolipids are known to be neurotoxic, a characteristic central to the pathology of

HSAN1 and implicated in chemotherapy-induced neuropathy.[7] The proposed mechanisms

involve:

ER Stress and the Unfolded Protein Response (UPR): The accumulation of 1-

deoxysphinganine leads to the production of very-long-chain 1-deoxyceramides, which

induces ER stress and activates the unfolded protein response, ultimately leading to cell

toxicity.[8]

Mitochondrial Dysfunction: 1-deoxysphingolipids can accumulate in mitochondria, leading to

swelling, fragmentation, and overall dysfunction, which can trigger apoptosis.[2]

NMDA Receptor Signaling: 1-deoxysphinganine has been shown to induce neurotoxicity by

targeting N-methyl-D-aspartate receptor (NMDAR) signaling.[9] This can lead to an

irreversible depolarization of the neuronal membrane potential.[9]

Cytoskeletal Disruption: These lipids can cause a rapid disruption of the neuronal

cytoskeleton, further contributing to neurodegeneration.[9]

Inflammasome Activation: 1-deoxysphingolipids can cause the accumulation of

autophagosomes and lysosomes, leading to the activation of the NLRP3 inflammasome, a

key component of the innate immune system involved in inflammation.[10]
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Recent studies have identified 1-deoxysphingosines as signaling molecules that can

modulate the activity of nuclear hormone receptors. Specifically, they have been shown to:

Bind to COUP-TFs: 1-deoxysphingosines can bind to the ligand-binding domains of

NR2F1/2 (COUP-TFs), which are critical for the development of the nervous system, heart,

and lymphatic vessels.[11]

Regulate Gene Transcription: By binding to COUP-TFs, 1-deoxysphingosines can

modulate their transcriptional activity at physiological concentrations, influencing cellular

differentiation programs.[11][12] This suggests a role for these lipids beyond being merely

toxic dead-end metabolites.

Experimental Protocols
Quantification of 1-Deoxysphingosine by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids,

including 1-deoxysphingosine, in biological matrices.[13]

Objective: To extract and quantify total 1-deoxysphingosine from plasma or cell samples.

Materials:

Biological sample (plasma, cell pellet)

Internal Standard (e.g., C17-1-deoxysphingosine)

Chloroform, Methanol, Hydrochloric Acid (HCl), Ammonium Hydroxide

LC-MS/MS system with a C18 column

Methodology:

Sample Preparation:

Thaw biological samples on ice.
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To 100 µL of plasma or a cell pellet suspension, add a known amount of the internal

standard.

For total 1-deoxysphingosine (free and N-acylated), perform acid/base hydrolysis. Add

strong base (e.g., 10 M KOH in methanol) and incubate at an elevated temperature (e.g.,

65°C) for several hours to overnight to cleave N-acyl chains.[14]

Lipid Extraction (Folch Method Variation):

Neutralize the hydrolyzed sample with a strong acid (e.g., HCl).

Add a 2:1 mixture of chloroform:methanol to the sample, vortex thoroughly to create a

single phase.

Induce phase separation by adding a smaller volume of water or a salt solution.

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

Carefully collect the lower organic phase containing the lipids.

Wash the organic phase with an alkaline water solution to remove contaminants.

Dry the final organic phase under a stream of nitrogen.

LC-MS/MS Analysis:

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

Inject the sample onto a C18 reverse-phase column.

Use a gradient elution with mobile phases typically consisting of methanol/water mixtures

with additives like formic acid or ammonium formate to improve ionization.

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

Parent Ion (Q1): The m/z of protonated 1-deoxysphingosine ([M+H]⁺).

Fragment Ion (Q3): A characteristic fragment ion generated by collision-induced

dissociation.
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Monitor the specific MRM transitions for both the analyte and the internal standard.

Data Analysis:

Integrate the peak areas for both the analyte and the internal standard.

Calculate the ratio of the analyte peak area to the internal standard peak area.

Determine the concentration of 1-deoxysphingosine in the original sample by comparing

this ratio to a standard curve generated with known concentrations of the analyte.
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Cytotoxicity Assay (MTT or LDH Release)
To assess the cytotoxic effects of 1-deoxysphingosine on a specific cell line (e.g., neuronal

cells like SH-SY5Y or dorsal root ganglion neurons).

Objective: To determine the dose-dependent cytotoxicity of 1-deoxysphingosine.

Materials:

96-well cell culture plates

Cell line of interest

Complete cell culture medium

1-Deoxysphingosine stock solution (e.g., in ethanol or DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate

Dehydrogenase) release assay kit

Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

Plate reader

Methodology:

Cell Seeding:

Culture cells to ~80% confluency.

Trypsinize and count the cells.

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per

well) in 100 µL of complete medium.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:
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Prepare serial dilutions of 1-deoxysphingosine in cell culture medium from the stock

solution. It may be necessary to complex the lipid with bovine serum albumin (BSA) for

better solubility and delivery to the cells.[15]

Remove the old medium from the wells.

Add 100 µL of the medium containing the different concentrations of 1-deoxysphingosine
to the treatment wells.

Include control wells:

Vehicle Control: Cells treated with medium containing the same concentration of the

solvent (e.g., ethanol/BSA) used for the highest dose of 1-deoxysphingosine.

Untreated Control: Cells in medium only.

Maximum Lysis Control (for LDH assay): Cells to be treated with a lysis buffer at the end

of the experiment.

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

Viability/Cytotoxicity Measurement:

For MTT Assay (Measures Metabolic Activity):

Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.

Carefully remove the medium and add a solubilization buffer to dissolve the formazan

crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

For LDH Release Assay (Measures Membrane Integrity):

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
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Add the LDH reaction mix according to the manufacturer's protocol. This measures the

amount of LDH enzyme released from damaged cells into the medium.

Incubate as required by the kit.

Measure the absorbance at the specified wavelength.

Data Analysis:

Subtract the background absorbance (from medium-only wells).

Calculate the percentage of cell viability or cytotoxicity for each treatment group relative to

the vehicle control.

Plot the percentage of viability/cytotoxicity against the compound concentration to

determine the IC₅₀ (half-maximal inhibitory concentration).

This guide provides foundational information for researchers working with 1-
Deoxysphingosine. Due to its complex biology and role in disease, further investigation into

its properties and mechanisms of action is crucial for developing potential therapeutic

interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.avantiresearch.com/en-gb/products/product/860470-1-deoxysphingosine
https://pmc.ncbi.nlm.nih.gov/articles/PMC4608911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4608911/
https://www.biorxiv.org/content/10.64898/2025.12.06.692689v1
https://pubmed.ncbi.nlm.nih.gov/27016021/
https://pubmed.ncbi.nlm.nih.gov/27016021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8386713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8386713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8628544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8628544/
https://www.researchgate.net/publication/356109696_1-deoxysphingolipids_bind_to_COUP-TF_to_modulate_lymphatic_and_cardiac_cell_development
https://experiments.springernature.com/articles/10.1007/978-1-61779-800-9_3
https://experiments.springernature.com/articles/10.1007/978-1-61779-800-9_3
https://experiments.springernature.com/articles/10.1007/978-1-61779-800-9_3
https://www.researchgate.net/publication/302922645_Elucidating_the_chemical_structure_of_native_1-deoxysphingosine
https://www.sigmaaldrich.com/US/en/product/avanti/860470p
https://www.benchchem.com/product/b1256055#physicochemical-properties-of-1-deoxysphingosine
https://www.benchchem.com/product/b1256055#physicochemical-properties-of-1-deoxysphingosine
https://www.benchchem.com/product/b1256055#physicochemical-properties-of-1-deoxysphingosine
https://www.benchchem.com/product/b1256055#physicochemical-properties-of-1-deoxysphingosine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1256055?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

